1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound’s reactivity and solubility, while the carbonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Similar in having a bromine atom but differs in the overall structure and reactivity.
Phenylacetone: Shares the phenyl and carbonyl groups but lacks the bromomethyl and methoxy groups.
This detailed overview provides a comprehensive understanding of 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
CLZZQLWMCODNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC)CBr |
Origin of Product |
United States |
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